molecular formula C14H26N2O3 B2677346 Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate CAS No. 1573547-31-5

Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate

Cat. No. B2677346
CAS RN: 1573547-31-5
M. Wt: 270.373
InChI Key: NMVXIQSBVQROGO-UHFFFAOYSA-N
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Description

“Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate” is a complex organic compound. It contains a cyclohexyl ring, an amide group (propan-2-ylcarbamoyl), an amino group, and a methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl ring provides a cyclic backbone, the amide and amino groups could participate in hydrogen bonding, and the methyl ester group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amide group could participate in hydrolysis or reduction reactions. The amino group could be involved in acid-base reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and ester could increase its solubility in polar solvents. The cyclohexyl ring could contribute to hydrophobic interactions .

Mechanism of Action

The mechanism of action of Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate involves the modulation of the NMDA receptor. It acts as a non-competitive antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have various effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to regulate brain activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for the study of Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate. One potential application is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. This compound could also be used to study the role of the NMDA receptor in various brain regions and cell types. Additionally, further research could focus on improving the potency and selectivity of this compound as a tool for studying the NMDA receptor.

Synthesis Methods

Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate can be synthesized by reacting 1-amino-1-cyclohexanecarboxylic acid with isopropyl chloroformate and then treating the resulting intermediate with methylamine. The final product is obtained by esterification with acetic anhydride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is an important target for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

methyl 2-[1-[(propan-2-ylcarbamoylamino)methyl]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-11(2)16-13(18)15-10-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVXIQSBVQROGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1(CCCCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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